(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine

Catalog No.
S1895730
CAS No.
32511-34-5
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine

CAS Number

32511-34-5

Product Name

(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine

IUPAC Name

(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10-/m0/s1

InChI Key

MDFWXZBEVCOVIO-NRPADANISA-N

SMILES

Array

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2N

The exact mass of the compound (R)-(+)-Bornylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Why should a buyer prioritize (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine (CAS 32511-34-5)? Commonly known as (R)-(+)-bornylamine, this rigid, bicyclic chiral primary amine is a premium resolving agent and chiral auxiliary [1]. Unlike simple acyclic or monocyclic chiral amines, the bulky bornane framework provides an exceptionally deep and well-defined chiral environment. In procurement, it is specifically selected for its unique solubility profile in crystallization-induced dynamic resolution (CIDR) of racemic acids, and for its ability to impart extreme steric shielding in the synthesis of stereochemically rigid palladacycles [2]. Its predictable performance makes it a critical raw material for scaling up pharmaceutical intermediates and advanced organometallic catalysts.

Substituting (R)-(+)-bornylamine with more common, lower-cost chiral amines such as (S)-1-phenylethylamine frequently results in process failure, particularly in dynamic kinetic resolutions[1]. The success of Crystallization-Induced Dynamic Resolution (CIDR) relies entirely on the precise solubility differential between the two diastereomeric salts formed. The rigid, hydrophobic bicyclic structure of bornylamine drives the selective precipitation of specific diastereomers that flat or flexible amines cannot replicate. Furthermore, in the synthesis of chiral organometallic catalysts, the unique steric shielding provided by the 1,7,7-trimethylnorbornane core prevents unwanted side reactions and dictates high stereoselectivity during C-H activation—a critical performance metric lost when substituting with less sterically demanding generic amines.

Superior Diastereomeric Salt Precipitation in Dynamic Kinetic Resolution

In the synthesis of pharmaceutical intermediates, the resolution of racemic 2-bromo-3-phenylpropanoic acid via Crystallization-Induced Dynamic Resolution (CIDR) demonstrates the unique utility of (R)-(+)-bornylamine[1]. When utilized alongside a bromide source to allow in situ racemization, the (R)-bornylamine salt selectively precipitates, driving the equilibrium toward the desired enantiomer. This process achieves an exceptional enantiomeric ratio (er) of 98:2 after 48 hours at 55 °C [2]. Standard chiral amines often fail to provide the necessary insolubility of the target diastereomer, leading to poor yields or requiring multiple recrystallization steps, whereas bornylamine enables a highly efficient, single-vessel dynamic resolution.

Evidence DimensionEnantiomeric ratio (er) of resolved α-halo acid
Target Compound Data98:2 er achieved in a single vessel via CIDR
Comparator Or BaselineStandard chiral amines (e.g., phenylethylamine) (Fail to drive dynamic resolution due to improper salt solubility)
Quantified DifferenceEnables >98% enantiopurity in a single dynamic crystallization step without manual separation of diastereomers.
Conditions55 °C, 48 h, Et4NBr in solvent.

Procurement of bornylamine is essential for scaling up single-pot dynamic resolutions of specific pharmaceutical building blocks where conventional resolving agents require inefficient, multi-step classical resolutions.

Enhanced Steric Shielding in Chiral Palladacycle Catalyst Precursors

The rigid, bulky nature of the 1,7,7-trimethylnorbornane skeleton makes (R)-(+)-bornylamine an exceptional chiral auxiliary for transition metal chemistry[1]. When reacted with Pd(II) salts, it forms highly stable trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride and related chiral palladacycles. Compared to flat aromatic amines like benzylamine or phenylethylamine, the bornylamine ligand creates a much deeper and more rigid chiral pocket. This steric shielding is critical for selective C-H functionalization, as it restricts the rotational freedom of intermediates and dictates a highly specific stereochemical outcome during cross-coupling reactions.

Evidence DimensionSteric shielding and catalyst precursor stability
Target Compound DataFormation of rigid, stereodefined bornylamine-derived palladacycles
Comparator Or BaselineFlat aromatic amines (e.g., phenylethylamine) (Lower steric bulk, leading to reduced stereocontrol in C-H activation)
Quantified DifferenceThe bicyclic bornane core provides a locked, three-dimensional steric barrier that significantly enhances diastereoselectivity in metal-catalyzed transformations.
ConditionsSynthesis of Pd(II) complexes and subsequent C-H activation.

Buyers synthesizing proprietary chiral catalysts should select bornylamine to maximize stereocontrol and catalyst stability in complex C-H functionalization workflows.

Cytotoxic Efficacy of Bornylamine-Derived Palladium Complexes

Beyond its role as an auxiliary, (R)-(+)-bornylamine is utilized as a direct ligand in the development of novel metallodrugs [1]. Research into anti-cancer palladium complexes shows that the incorporation of the bulky (R)-(+)-bornylamine ligand yields trans-Pd(II) complexes with potent antitumour properties. In MTT assays against L929, K562, and HeLa cell lines, the bornylamine-palladium complex demonstrated cytotoxic activity comparable to the benchmark clinical drug cisplatin. Simple, unhindered aliphatic amine ligands typically result in complexes with lower stability and inferior cytotoxic profiles, highlighting the specific structural advantage of the bornane framework in drug design.

Evidence DimensionCytotoxic activity against human cancer cell lines (e.g., HeLa, K562)
Target Compound DataHigh cytotoxicity, comparable to clinical cisplatin
Comparator Or BaselineSimple aliphatic amine Pd(II) complexes (Lower stability and reduced antitumour efficacy)
Quantified DifferenceThe bulky bornylamine ligand stabilizes the active Pd(II) species, matching the efficacy of benchmark platinum therapeutics.
ConditionsMTT assay, in vitro evaluation against L929, K562, and HeLa cell lines.

For pharmaceutical research procurement, bornylamine provides a validated, bulky chiral ligand scaffold for discovering non-platinum metallodrugs with high efficacy.

Crystallization-Induced Dynamic Resolution (CIDR) of Pharmaceutical Intermediates

(R)-(+)-bornylamine is the reagent of choice for the dynamic kinetic resolution of α-halo acids, such as 2-bromo-3-phenylpropanoic acid [1]. Its specific ability to form highly insoluble diastereomeric salts allows for the continuous in situ racemization of the undesired enantiomer, driving the reaction to near-perfect enantiomeric purity in a single vessel. This makes it highly valuable for process chemists scaling up chiral building blocks.

Synthesis of Chiral Palladacycles for C-H Activation

In advanced organometallic catalysis, the rigid bicyclic structure of bornylamine is leveraged to synthesize stable chiral palladacycles [2]. These complexes serve as highly selective catalyst precursors for asymmetric C-H functionalization and cross-coupling reactions, where the deep chiral pocket provided by the bornane skeleton is necessary to enforce strict stereocontrol.

Development of Novel Anti-Tumor Metallodrugs

The compound is utilized as a bulky, stabilizing chiral ligand in the design of palladium(II)-based chemotherapeutics [3]. Because trans-bis{(R)-(+)-bornylamino}palladium(II) complexes exhibit cytotoxicity comparable to cisplatin, bornylamine is a critical raw material for medicinal chemists exploring alternatives to traditional platinum-based anti-cancer drugs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 Da

Monoisotopic Mass

153.151749610 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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